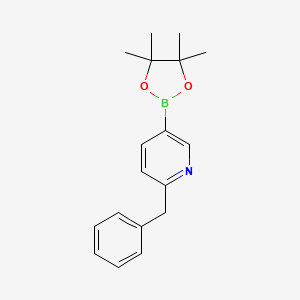

2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Structure: The compound features a pyridine ring substituted at the 2-position with a benzyl group and at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Properties

Molecular Formula |

C18H22BNO2 |

|---|---|

Molecular Weight |

295.2 g/mol |

IUPAC Name |

2-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-10-11-16(20-13-15)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3 |

InChI Key |

RGUQYAAWRLVFQC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following key steps:

- Introduction of the boronate ester group at the 5-position of the pyridine ring.

- Installation of the benzyl substituent at the 2-position.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to assemble the molecule.

- Protection/deprotection strategies to manage sensitive functional groups during synthesis.

Specific Preparation Routes and Conditions

Boronate Ester Formation

The boronate ester moiety is commonly introduced via borylation of a halogenated pyridine precursor using bis(pinacolato)diboron (B2pin2) under palladium catalysis or via lithiation followed by quenching with a boron electrophile.

- Typical conditions include the use of B2pin2 as the boron source, a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2, and a base like sodium carbonate or triethylamine.

- Solvents used are often 1,4-dioxane, dimethoxyethane (DME), or dichloromethane.

- Reactions are conducted under inert atmosphere (nitrogen or argon) and sometimes under microwave irradiation to improve yields and reduce reaction times.

Benzyl Group Introduction

The benzyl substituent at the 2-position can be introduced by alkylation of the pyridine nitrogen or via Suzuki coupling with benzyl halides or benzyl boronic acids.

- Alkylation example: Reaction of the pyridine nitrogen or a protected amine intermediate with benzyl chloroformate in the presence of triethylamine in dichloromethane at room temperature for 2 hours yielded the benzyl carbamate intermediate quantitatively.

- Suzuki coupling example: Coupling of boronic acid pinacol esters with aryl or heteroaryl halides using Pd(dppf)Cl2·CH2Cl2 catalyst, sodium carbonate base, in aqueous/organic solvent mixtures at 74–120 °C for 0.75 to 2.5 hours under inert atmosphere, sometimes with microwave assistance, provided yields ranging from 75% to 79%.

Representative Experimental Data Table

Mechanistic and Optimization Insights

- The use of bis(pinacolato)diboron (B2pin2) as the boron source is favored due to its stability and ease of handling.

- Lewis acid additives can activate diboron reagents, improving reactivity and suppressing side reactions such as radical protonation, as reported in related borono-deamination reactions.

- Microwave irradiation significantly reduces reaction times and can increase yields by providing uniform heating and enhanced reaction kinetics.

- Degassing solvents and maintaining an inert atmosphere are critical to prevent catalyst deactivation and side reactions.

- The choice of base (e.g., sodium carbonate, triethylamine) influences reaction efficiency and product purity.

Related Synthetic Examples from Literature

- Alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with bromomethylbenzaldehyde followed by Suzuki cross-coupling with 4-chloro-3-nitropyridin-2-amine illustrates the utility of boronate esters in complex heterocyclic synthesis.

- Mild organocatalyzed borono-deamination methods using diboron reagents and Lewis acids have been developed to improve yields and reduce side products in boronate ester formation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

Oxidation: 2-Benzyl-5-boronic acid pyridine.

Reduction: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It serves as a valuable building block for the construction of complex molecules .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its boronic ester group allows for the formation of boron-containing drugs, which have shown potential in cancer therapy .

Medicine: The compound’s ability to form stable complexes with diols makes it useful in the development of sensors for glucose monitoring. Additionally, boronic esters have been explored for their antimicrobial properties .

Industry: In the industrial sector, 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in the production of advanced materials, including polymers and electronic devices .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds . This process is crucial in the synthesis of complex organic molecules.

Molecular Targets and Pathways:

Palladium Catalysts: The compound forms complexes with palladium catalysts, which are essential for the cross-coupling reactions.

Diol Binding: The boronic ester group can bind to diols, making it useful in sensor applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Phenyl group at the 2-position instead of benzyl.

- CAS: Not explicitly listed, but TCI America supplies it with ≥98% purity . Applications: Similar use in Suzuki couplings but may exhibit faster kinetics due to lower steric hindrance.

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Chlorine substituent at the 2-position.

- CAS: 610768-32-6 . Stability: Halogen substituents may enhance oxidative stability but reduce solubility in polar solvents.

3-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure: Amino and chloro groups at the 3- and 2-positions, respectively.

- Key Differences: Amino group introduces nucleophilicity, enabling dual reactivity (e.g., in sequential cross-coupling or amidation reactions) . CAS: MFCD09260487 .

Functional Group Modifications on the Boronate Ester

2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Methanesulfonyl group at the 2-position.

- Key Differences :

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Heterocyclic and Complex Derivatives

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

- Structure : Pyrrolopyridine core with bromine and boronate groups.

- Key Differences :

5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine

Comparative Data Table

Biological Activity

2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of boron-containing compounds, which are known for their diverse applications in pharmaceuticals and organic synthesis. The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets.

- Molecular Formula: CHBNO

- Molecular Weight: 310.2 g/mol

- CAS Number: 1201645-45-5

- Purity: >97%

The biological activity of 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily mediated through its interaction with various enzymes and receptors. The boron atom in the dioxaborolane moiety is known to form reversible covalent bonds with nucleophilic sites in proteins, which can modulate enzyme activity.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain proteases, including those involved in viral replication.

- Targeting Pathways: Its structure allows it to interact with signaling pathways that are crucial for cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibits significant activity against various cancer cell lines and pathogens.

| Cell Line/Pathogen | IC (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.045 | |

| HeLa (Cervical Cancer) | 0.032 | |

| SARS-CoV-2 Mpro Inhibition | ~20% at 20 µM |

Case Studies

- Cancer Cell Proliferation:

- A study indicated that the compound significantly reduced cell viability in A549 and HeLa cells by inducing apoptosis and inhibiting cell cycle progression.

- Antiviral Activity:

- In a screening assay against SARS-CoV-2 proteases, the compound showed moderate inhibition of Mpro at concentrations that did not affect PLpro activity, indicating selectivity for Mpro as a therapeutic target.

Structure-Activity Relationship (SAR)

The structure of 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine allows for various modifications that can enhance its biological activity:

Modifications:

- Substituents on Pyridine Ring: Varying the substituents on the pyridine ring can significantly alter the potency and selectivity of the compound.

- Boron Moiety Variations: Altering the dioxaborolane structure may influence its reactivity and binding affinity to target enzymes.

Q & A

Q. Can computational modeling predict reactivity in novel cross-coupling systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.